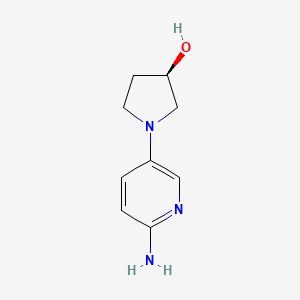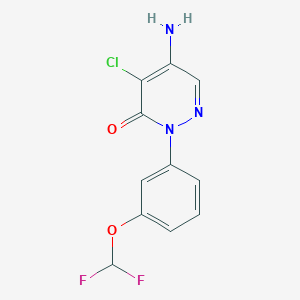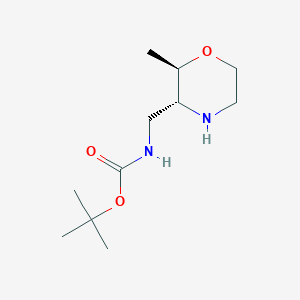
2-Amino-4-(furan-2-yl)-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, furan, propylthio, and dicarbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridine ring followed by the introduction of the furan, propylthio, and dicarbonitrile groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring and the propylthio group can be oxidized under specific conditions.
Reduction: The dicarbonitrile groups can be reduced to amines or other functional groups.
Substitution: The amino and propylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could lead to furanones, while reduction of the dicarbonitrile groups could yield diamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile would depend on its specific interactions with molecular targets. For example, in a biological context, it could bind to enzymes or receptors, modulating their activity. The pathways involved would be elucidated through experimental studies, including binding assays and molecular modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile include other pyridine derivatives with various substituents. Examples include:
- 2-Amino-4-(thiophen-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile
- 2-Amino-4-(furan-2-yl)-6-(methylthio)pyridine-3,5-dicarbonitrile
Uniqueness
The uniqueness of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Propriétés
Numéro CAS |
918901-51-6 |
|---|---|
Formule moléculaire |
C14H12N4OS |
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
2-amino-4-(furan-2-yl)-6-propylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4OS/c1-2-6-20-14-10(8-16)12(11-4-3-5-19-11)9(7-15)13(17)18-14/h3-5H,2,6H2,1H3,(H2,17,18) |
Clé InChI |
FNXNNWDIHNIVBU-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)

